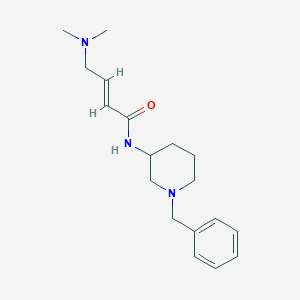

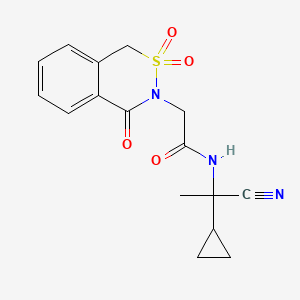

![molecular formula C24H27N3O5S B2498212 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 851407-26-6](/img/structure/B2498212.png)

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules like N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide often involves multi-step chemical processes. These processes may include the formation of key intermediate structures, such as 8-aminoquinolines and benzenesulfonyl chloride derivatives, through amidation reactions. Specific pathways and methods used for the synthesis of similar compounds have been detailed, providing insight into possible approaches for synthesizing this compound (Chen Bin, 2015).

Molecular Structure Analysis

The molecular structure of such complex compounds is often elucidated using techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. These techniques can reveal intricate details about the molecular geometry, bonding patterns, and the overall three-dimensional structure of the molecule. For instance, the characterization of similar molecules has been performed through these methods, confirming structures via single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

The compound's functionality is determined by its chemical reactions and properties, which can include its reactivity with other chemical agents, stability under various conditions, and potential as a precursor for further chemical transformations. For example, the study and design of N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives reveal significant antimicrobial activity, indicating a method for deriving bioactive compounds from similar structures (D. Subhash & K. Bhaskar, 2020).

Applications De Recherche Scientifique

Antimicrobial Activity

Research on quinoline derivatives, such as the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system, has demonstrated potential antimicrobial properties. These compounds have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against fungi like Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, Venkata, & Ramana, 2016).

Antifungal Agents

Derivatives similar in structure to the compound have been identified as potent antifungal agents. For example, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been characterized by their fungicidal activity against Candida and Aspergillus species, suggesting a broad spectrum of antifungal applications (Bardiot et al., 2015).

Material Science

In the field of material science, especially concerning corrosion inhibition, 8-hydroxyquinoline derivatives have shown promise. For example, the anti-corrosion potency of certain 8-hydroxyquinoline derivatives for mild steel in an acidic medium has been explored, indicating potential applications in protecting metals from corrosion (Douche et al., 2020).

Pharmaceutical Research

While the direct pharmacological applications of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide are not explicitly detailed in the available literature, related compounds have been studied for their pharmaceutical potential. For instance, compounds with structural similarities have been investigated for their antiarrhythmic properties, suggesting potential research avenues in cardiovascular pharmacology (Yung, Lo, & Vohra, 1972).

Propriétés

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-16-3-4-17(2)22-21(16)15-19(24(29)26-22)9-10-25-23(28)18-5-7-20(8-6-18)33(30,31)27-11-13-32-14-12-27/h3-8,15H,9-14H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUKSORHVCQTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

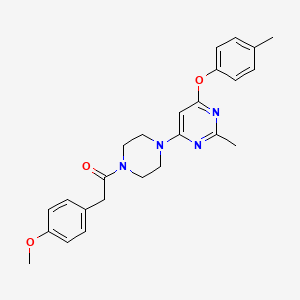

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)

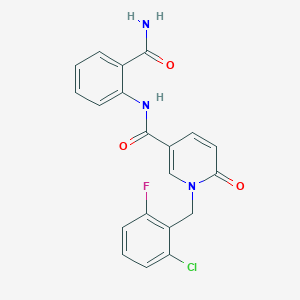

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

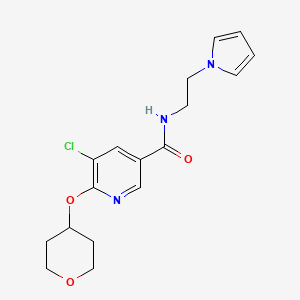

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)

![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)